Banoxantrone D12 dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Banoxantrone D12 dihydrochloride involves the incorporation of deuterium atoms into the Banoxantrone molecule. The process typically includes the following steps:
Deuterium Labeling:
Formation of Dihydrochloride Salt: The labeled compound is then converted into its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the deuterium-labeled Banoxantrone.
Purification: The compound is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Conversion to Dihydrochloride Salt: The purified compound is then converted into its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Banoxantrone D12 dihydrochloride undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to its active form, AQ4, in hypoxic conditions.
DNA Intercalation: AQ4 intercalates into DNA, inhibiting topoisomerase II activity.
Common Reagents and Conditions
Reduction Reagents: Cytochrome P450 enzymes are commonly involved in the bioreduction of this compound to AQ4.
Reaction Conditions: Hypoxic conditions are essential for the selective reduction of the compound.
Major Products Formed
The primary product formed from the reduction of this compound is AQ4, a potent DNA-affinic compound that inhibits topoisomerase II .
Scientific Research Applications
Banoxantrone D12 dihydrochloride has several scientific research applications, including:
Cancer Research: It is used to study the effects of hypoxia-activated prodrugs in cancer treatment. .
Biological Studies: Researchers use it to investigate the mechanisms of DNA intercalation and topoisomerase II inhibition.
Pharmacological Studies: The compound is used to study the pharmacokinetics and pharmacodynamics of bioreductive agents.
Mechanism of Action
Banoxantrone D12 dihydrochloride is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells. The mechanism involves:
Bioreduction: The compound is selectively reduced by cytochrome P450 enzymes in hypoxic conditions.
DNA Intercalation: AQ4 intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and transcription.
Cell Death: The inhibition of topoisomerase II leads to DNA damage and cell death in hypoxic tumor cells.
Comparison with Similar Compounds
Banoxantrone D12 dihydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Banoxantrone dihydrochloride: The non-deuterium-labeled version of the compound.
Mitoxantrone: Another topoisomerase II inhibitor used in cancer treatment.
Doxorubicin: A widely used chemotherapeutic agent that also inhibits topoisomerase II.
This compound stands out due to its selective activation in hypoxic conditions and its potential for use in targeted cancer therapies .
Properties
IUPAC Name |
2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H/i1D3,2D3,3D3,4D3;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCPHUXRZRTDP-BHITWGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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